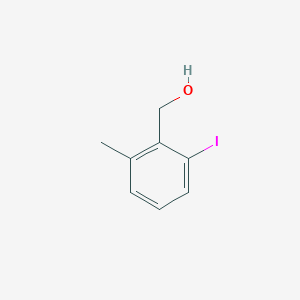
(2-Iodo-6-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methylphenyl)methanol typically involves the iodination of 6-methylbenzyl alcohol. One common method is the reaction of 6-methylbenzyl alcohol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced into the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Iodo-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding 6-methylbenzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions to replace the iodine atom.
Major Products Formed:
Oxidation: 2-Iodo-6-methylbenzaldehyde or 2-Iodo-6-methylbenzoic acid.
Reduction: 6-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2-Iodo-6-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its iodine content makes it useful in the synthesis of flame retardants and other high-performance materials.
Mécanisme D'action
The mechanism of action of (2-Iodo-6-methylphenyl)methanol depends on its specific application. In chemical reactions, the iodine atom acts as an electrophilic center, facilitating various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through mechanisms that involve the formation of covalent or non-covalent bonds.
Comparaison Avec Des Composés Similaires
Benzyl Alcohol: The parent compound, which lacks the iodine and methyl substituents.
2-Iodobenzyl Alcohol: Similar structure but without the methyl group.
6-Methylbenzyl Alcohol: Similar structure but without the iodine atom.
Uniqueness: (2-Iodo-6-methylphenyl)methanol is unique due to the presence of both iodine and methyl substituents on the benzene ring
Propriétés
IUPAC Name |
(2-iodo-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYRNRJCGKFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2501718.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2501722.png)

![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)


![N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2501735.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
